2,2-dichloro-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide is an organic compound characterized by the presence of a dichloroacetamide group attached to a 3,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide typically involves the reaction of 3,5-dimethylaniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,5-Dimethylaniline+Dichloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative.
Scientific Research Applications
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The dichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-2,2-dichloroacetamide
- N-(3,4-Dimethylphenyl)-2,2-dichloroacetamide
- N-(2,5-Dimethylphenyl)-2,2-dichloroacetamide
Uniqueness
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and applications compared to its similar compounds.
Properties
Molecular Formula |
C10H11Cl2NO |
---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
2,2-dichloro-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-3-7(2)5-8(4-6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) |
InChI Key |
XUIDTVLJYVYFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C |
Synonyms |
N-(3,5-dimethylphenyl)-2,2-dichloroacetamide |
Origin of Product |
United States |
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